Sulfaproxyline

Catalog No.
S584913
CAS No.
116-42-7
M.F
C16H18N2O4S
M. Wt
334.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sulfaproxyline

CAS Number

116-42-7

Product Name

Sulfaproxyline

IUPAC Name

N-(4-aminophenyl)sulfonyl-4-propan-2-yloxybenzamide

Molecular Formula

C16H18N2O4S

Molecular Weight

334.4 g/mol

InChI

InChI=1S/C16H18N2O4S/c1-11(2)22-14-7-3-12(4-8-14)16(19)18-23(20,21)15-9-5-13(17)6-10-15/h3-11H,17H2,1-2H3,(H,18,19)

InChI Key

FBFBRAFXKGRRHI-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NS(=O)(=O)C2=CC=C(C=C2)N

Synonyms

N-((4-aminophenyl)sulfonyl)-4-(1-methylethoxy)benzamide, sulfaproxyline

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NS(=O)(=O)C2=CC=C(C=C2)N

Combination Therapy for Specific Bacterial Infections:

Sulfaproxyline is sometimes used in combination with other antibiotics, primarily trimethoprim, to treat specific bacterial infections. This combination therapy, known as co-trimoxazole, is still effective against some protozoal and bacterial infections, including:

  • Pneumocystis jiroveci pneumonia (PCP) [Source: UpToDate, ]
  • Toxoplasmosis [Source: Centers for Disease Control and Prevention, ]
  • Brucellosis [Source: World Health Organization, ]

Research on Novel Antibacterial Applications:

Despite limited clinical use, researchers are exploring the potential of sulfaproxyline for developing novel antibacterial therapies. This includes:

  • Investigating its efficacy against emerging drug-resistant bacteria: Scientists are exploring the potential of sulfaproxyline, alone or in combination with other drugs, to combat emerging antibiotic-resistant pathogens. [Source: National Institutes of Health, ]
  • Understanding mechanisms of action: Research is ongoing to better understand the exact mechanisms by which sulfaproxyline inhibits bacterial growth, which could aid in the development of new and improved antibiotics. [Source: Science Direct, ]

Sulfaproxyline is a sulfonamide compound with the chemical formula C16H18N2O4SC_{16}H_{18}N_{2}O_{4}S and a molecular weight of 342.39 g/mol. It is primarily recognized for its antibacterial properties and is utilized in various medical applications, particularly in the treatment of bacterial infections. The compound contains a sulfonamide group, which is characteristic of many antibiotics, allowing it to inhibit bacterial growth by interfering with folic acid synthesis.

Typical of sulfonamide compounds. Its reactivity can be attributed to the presence of the sulfonyl group, which can participate in nucleophilic substitution reactions. For instance, sulfaproxyline can react with electrophiles to form sulfonamide derivatives. Additionally, it can form inclusion complexes with cyclodextrins, enhancing its solubility and bioavailability. One such interaction involves the formation of a 1:1 inclusion complex between sulfaproxyline and beta-cyclodextrin, achieved through freeze-drying and kneading methods .

Sulfaproxyline exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria. Its mechanism of action primarily involves the inhibition of bacterial dihydropteroate synthase, an enzyme crucial for synthesizing folate in bacteria. This action disrupts nucleic acid synthesis and ultimately leads to bacterial cell death. Furthermore, sulfaproxyline has been studied for its potential anti-inflammatory properties, contributing to its therapeutic applications beyond mere antibacterial effects.

The synthesis of sulfaproxyline typically involves the condensation of appropriate amines with sulfonyl chlorides or related compounds. Various synthetic routes have been explored, including:

  • Condensation Reaction: The reaction between 4-amino-N-(4-propoxyphenyl)benzenesulfonamide and appropriate acylating agents.
  • Alkylation: Utilizing alkyl halides to modify the amine group within the molecular structure.
  • Cocrystallization Techniques: Employing methods such as reaction cocrystallization to enhance the properties of sulfaproxyline through complex formation with other compounds .

Sulfaproxyline is primarily used in the pharmaceutical industry as an antibiotic agent. Its applications include:

  • Treatment of Infections: Effective against a range of bacterial infections.
  • Pharmaceutical Formulations: Used in combination therapies to enhance efficacy.
  • Research: Studied for its potential roles in developing new antibacterial agents and understanding drug interactions.

Studies have shown that sulfaproxyline can interact with various excipients and other drugs, influencing its pharmacokinetics and pharmacodynamics. The formation of inclusion complexes with beta-cyclodextrin enhances its solubility and stability, which is crucial for improving its therapeutic efficacy . Additionally, research into its interactions with other biological molecules provides insights into optimizing its use in clinical settings.

Sulfaproxyline shares structural similarities with several other sulfonamide antibiotics. Here are some comparable compounds:

Compound NameChemical FormulaKey Characteristics
SulfanilamideC7H10N2O3SC_{7}H_{10}N_{2}O_{3}SFirst sulfonamide antibiotic; broad-spectrum activity
TrimethoprimC14H18N4O3C_{14}H_{18}N_{4}O_{3}Inhibits dihydrofolate reductase; synergistic with sulfonamides
SulfadiazineC10H10N4O2SC_{10}H_{10}N_{4}O_{2}SUsed in veterinary medicine; effective against protozoa
SulfamethoxazoleC10H11N3O3SC_{10}H_{11}N_{3}O_{3}SCommonly used in combination therapies for urinary tract infections

Uniqueness of Sulfaproxyline: Unlike many other sulfonamides, sulfaproxyline's unique propoxyphenyl substituent enhances its solubility and antibacterial potency, making it particularly effective in certain clinical scenarios.

The development of sulfaproxyline synthesis traces back to the pioneering work of J. R. Geigy A.-G. during the 1950s and 1960s, when the compound was first patented as an antibiotic agent for treating urinary tract infections [14]. The original synthetic pathway established by Geigy represented a significant advancement in sulfonamide chemistry, building upon the foundational work in sulfa drug development that had revolutionized antimicrobial therapy since the 1930s [13].

The early Geigy patents outlined a condensation-based synthetic approach that involved the reaction of 4-amino-N-(4-propoxyphenyl)benzenesulfonamide with appropriate acylating agents . This methodology was grounded in the established principles of sulfonamide synthesis, which typically required the coupling between a sulfonyl compound and an amine component [26]. The historical development was further supported by concurrent work from other pharmaceutical companies, including Hoechst AG, which filed Patent US-3379735-A between 1962 and 1968 for sulfamyl aniline derivatives, contributing to the broader understanding of sulfonamide synthetic methodologies [10].

The structural foundation of sulfaproxyline, with its molecular formula C₁₆H₁₈N₂O₄S and molecular weight of 334.39 g/mol, presented unique synthetic challenges that required specific modifications to existing sulfonamide synthesis protocols [34]. The compound's Chemical Abstracts Service number 116-42-7 and its systematic name N-[(4-aminophenyl)sulfonyl]-4-isopropoxybenzamide reflect the complexity of its structure, which incorporates both an isopropoxy group and a sulfonamide linkage [34] [35].

Early modifications to the Geigy patents focused on improving reaction yields and reducing by-product formation . These modifications involved careful optimization of reaction temperature, typically maintained between 25-80°C, and the use of polar solvents that could effectively solubilize both the aromatic sulfonyl component and the amine reactant [15]. The historical synthetic pathways achieved yields in the range of 65-85%, which was considered acceptable for early pharmaceutical manufacturing standards .

The development period also saw the introduction of Bisulfon D, a combination formulation that paired sulfaproxyline with sulfamerazine for enhanced therapeutic efficacy in treating urinary tract infections during the puerperium [14]. This combination approach influenced subsequent synthetic strategies, as manufacturers needed to ensure compatibility between the two active pharmaceutical ingredients during both synthesis and formulation processes.

Optimization of Reaction Conditions: Solvent Systems and Catalytic Approaches

The optimization of sulfaproxyline synthesis has evolved significantly through systematic investigation of solvent systems and catalytic methodologies. Modern synthetic approaches have demonstrated that solvent selection plays a critical role in determining reaction efficiency, yield, and product purity [15]. Dimethyl sulfoxide has emerged as a particularly effective solvent for Michael-type addition reactions relevant to sulfonamide synthesis, providing fast reaction rates and high conversion efficiency when operated at temperatures between 30-80°C [15].

Comparative studies have shown that protic solvents, particularly ethanol, offer advantages in terms of environmental compatibility while maintaining acceptable reaction rates [15]. The use of ethanol as a green solvent alternative has gained prominence due to its reduced toxicity profile and compatibility with sustainable manufacturing principles [15]. Research has demonstrated that ethanol-based systems can achieve comparable yields to dimethyl sulfoxide systems when reaction conditions are properly optimized, including appropriate temperature control and reactant concentration management.

The development of electrochemical synthesis methods has introduced revolutionary approaches to sulfaproxyline production [19] [31]. These methods utilize the oxidative coupling of amines and thiols under electrical current, achieving remarkable yields of 80-98% within remarkably short reaction times of approximately 5 minutes using microflow reactor technology [19]. The electrochemical approach requires specific electrolyte systems, typically employing tetramethylammonium tetrafluoroborate in acetonitrile/hydrochloric acid mixtures at room temperature [19].

Advanced catalytic approaches have focused on the development of metal-free synthesis protocols that eliminate the need for expensive transition metal catalysts [44]. The iodine-tert-butyl hydroperoxide system has proven particularly effective for promoting sulfonylation reactions through oxidative cleavage of sulfur-nitrogen bonds [44]. This catalytic system operates efficiently in biomass-derived solvents such as 2-methyltetrahydrofuran, supporting both economic and environmental sustainability objectives [44].

Optimization studies have revealed that reaction concentration significantly impacts both yield and selectivity [45]. Higher concentrations, typically in the range of 0.1-0.5 M, have been shown to improve space-time yields while reducing solvent consumption [45]. Temperature optimization has identified optimal ranges that balance reaction rate with selectivity, generally favoring moderate temperatures between 30-60°C for most synthetic pathways [15].

The integration of continuous flow processing has enabled precise control over reaction parameters, leading to improved reproducibility and scalability [19]. Flow chemistry approaches have demonstrated particular advantages for sulfaproxyline synthesis due to the enhanced mass transfer characteristics and improved temperature control achievable in microreactor systems [19].

Industrial-Scale Manufacturing: Purification Techniques and Yield Maximization

Industrial-scale manufacturing of sulfaproxyline requires sophisticated purification techniques and yield optimization strategies to ensure economic viability and product quality. The industrial production process typically involves multiple purification stages, with crystallization serving as the primary method for final product isolation [23]. Ethanol-water crystallization systems operating at temperatures between 5-15°C have proven most effective, consistently achieving purities exceeding 95% [23].

The industrial manufacturing process incorporates activated carbon treatment as a critical decolorization step, operating at temperatures of 70-80°C to achieve complete removal of colored impurities [23]. This treatment is essential for pharmaceutical-grade sulfaproxyline production, as color specifications are stringent for active pharmaceutical ingredients [23]. The activated carbon treatment is typically followed by filtration through specialized filter systems designed to remove the carbon particles while maintaining product integrity [23].

Solid phase extraction techniques have found application in both analytical quality control and preparative purification processes [24]. These methods achieve recovery rates ranging from 74-113%, with methanol serving as the primary elution solvent [24]. The variability in recovery rates depends on the specific solid phase extraction sorbent used, with multi-walled carbon nanotube-based sorbents showing superior performance compared to traditional C₁₈ or primary secondary amine sorbents [24].

Yield maximization strategies in industrial production focus on optimizing each process step to achieve maximum rolled throughput yield [43]. This approach requires careful attention to formulation and mixing operations, where understanding of whether the system involves solution or suspension chemistry becomes critical [43]. The selection of appropriate mixing technology directly impacts solvent utilization, excipient consumption, and ultimately the yield of active pharmaceutical ingredient in the final product [43].

Industrial purification protocols have incorporated vacuum distillation for solvent recovery, achieving greater than 90% solvent recovery rates under reduced pressure conditions [23]. This approach supports both economic efficiency and environmental sustainability by minimizing solvent waste and reducing overall production costs [23]. The recovered solvents undergo quality testing to ensure they meet specifications for reuse in subsequent production cycles.

Column chromatographic purification, while primarily used at laboratory scale, has been adapted for industrial applications using preparative-scale equipment [24]. These systems can achieve purities exceeding 98% but require careful optimization of solvent systems and flow rates to maintain economic viability [24]. The choice between different purification methods often depends on the required purity specifications and the economic constraints of the manufacturing operation.

Aqueous washing procedures serve as an essential step for salt removal in industrial processes, operating at room temperature to achieve complete removal of inorganic impurities [23]. These washing steps are typically integrated into the overall purification sequence to minimize handling losses and maintain product quality throughout the manufacturing process [23].

Green Chemistry Alternatives: Solvent-Free and Energy-Efficient Protocols

The implementation of green chemistry principles in sulfaproxyline synthesis has led to the development of innovative solvent-free and energy-efficient protocols that address environmental concerns while maintaining synthetic efficiency. Mechanochemical synthesis has emerged as a particularly promising approach, utilizing ball mill technology with solid sodium hypochlorite pentahydrate to achieve sulfonamide formation without organic solvents [27]. This methodology operates at room temperature and achieves yields ranging from 69-80% across diverse substrate ranges [27].

Deep eutectic solvent systems have revolutionized sustainable sulfaproxyline synthesis by providing environmentally responsible and reusable reaction media [30]. Choline chloride-based deep eutectic solvents, particularly choline chloride/glycerol mixtures in 1:2 molar ratios, have demonstrated exceptional performance in sulfonamide synthesis reactions [30]. These systems operate under aerobic conditions at ambient temperature with reaction times ranging from 2-12 hours, achieving yields up to 97% [30].

The development of solvent-free protocols using N-silylamines and sulfonyl chlorides represents a significant advancement in sustainable synthesis [33]. These methods operate at room temperature without requiring any organic solvents, achieving yields in the range of 70-95% [33]. The elimination of solvents not only reduces environmental impact but also simplifies purification procedures and reduces overall manufacturing costs [33].

Electrochemical green synthesis approaches have demonstrated remarkable energy efficiency by utilizing electrical current as the primary driving force for chemical transformation [31]. A research team at Johannes Gutenberg University Mainz has developed electrochemical procedures that require only electrical current and largely safe solvents, eliminating the need for corrosive chemicals, high temperatures, and expensive metal catalysts [31]. These methods can convert sulfur dioxide waste products into valuable sulfonamide pharmaceuticals, effectively transforming environmental pollutants into useful compounds [31].

The integration of biomass-derived solvents, particularly 2-methyltetrahydrofuran, has provided sustainable alternatives to traditional organic solvents [44]. These bio-based solvents maintain excellent solubility characteristics for sulfonamide synthesis while offering improved environmental profiles compared to petroleum-derived alternatives [44]. The use of biomass-derived solvents supports circular economy principles by utilizing renewable feedstock sources [44].

Photocatalytic synthesis methods have introduced energy-efficient alternatives that utilize visible light as an energy source [26]. Eosin Y photocatalyst systems combined with molecular oxygen as a green oxygen source have enabled sulfonamide formation under mild conditions [26]. These photocatalytic approaches operate without metal catalysts and achieve acceptable yields while minimizing energy consumption [26].

The convergent paired electrochemical synthesis represents an innovative approach that simultaneously generates both electrophile and nucleophile components through complementary electrode reactions [26]. This methodology eliminates the need for toxic amine compounds by utilizing in-situ reduction of nitro compounds to generate the required amine functionality [26]. The process achieves high atom economy and minimizes waste generation compared to traditional synthetic approaches [26].

Table 1: Physical and Chemical Properties of Sulfaproxyline
PropertyValueReference
Molecular FormulaC₁₆H₁₈N₂O₄S [34]
Molecular Weight334.39 g/mol [34]
CAS Number116-42-7 [34]
Chemical Name (IUPAC)N-[(4-aminophenyl)sulfonyl]-4-isopropoxybenzamide [34]
Density1.29 g/cm³ [6]
LogP (XLogP3)2.6 [34]
Hydrogen Bond Donors2 [34]
Hydrogen Bond Acceptors5 [34]
Topological Polar Surface Area107 Ų [34]
Heavy Atom Count23 [34]
Rotatable Bond Count5 [34]
Table 2: Synthesis Methods and Reaction Conditions
Synthesis MethodKey ReagentsReaction ConditionsYield RangeReference
Traditional Condensation4-amino-N-(4-propoxyphenyl)benzenesulfonamide + acylating agentsPolar solvents, 25-80°C65-85%
Electrochemical SynthesisAmines + thiols + electrical currentRoom temperature, 5 min, microflow80-98% [19] [31]
Mechanochemical MethodDisulfides + NaOCl·5H₂O + ball millRoom temperature, solvent-free69-80% [27]
Green Chemistry ApproachDeep eutectic solvents (ChCl/glycerol)Ambient temperature, 2-12 h74-97% [30]
Solvent-Free MethodN-silylamines + sulfonyl chloridesRoom temperature, solvent-free70-95% [33]
Table 3: Industrial Purification Techniques
Purification MethodApplicationEfficiencyConditionsReference
CrystallizationFinal product isolation>95% purityEthanol/water, 5-15°C [23]
Column ChromatographyLaboratory-scale purification>98% purityVarious solvent systems [24]
Solid Phase ExtractionResidue analysis74-113% recoveryMethanol elution [24]
Activated Carbon TreatmentDecolorizationComplete decolorization70-80°C [23]
Aqueous WashingSalt removalComplete salt removalRoom temperature [23]
Vacuum DistillationSolvent recovery>90% solvent recoveryReduced pressure [23]

Sulfaproxyline exerts its antibacterial effects through competitive inhibition of dihydropteroate synthase, a critical enzyme in the bacterial folate biosynthesis pathway [1] [2]. The molecular foundation of this inhibition lies in the structural mimicry between sulfaproxyline and the natural substrate para-aminobenzoic acid [3] [4]. Dihydropteroate synthase catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin-pyrophosphate with para-aminobenzoic acid to form 7,8-dihydropteroate, an essential intermediate in folate synthesis [2] [5].

The enzyme exhibits an eight-stranded alpha-beta-barrel structure with the dihydropterin pyrophosphate substrate binding in a deep cleft within the barrel, while the para-aminobenzoic acid binding site is positioned closer to the enzyme surface [6]. Crystal structure analyses reveal that sulfaproxyline and related sulfonamides bind to the para-aminobenzoic acid binding pocket through their sulfonamide moiety, creating steric hindrance that prevents normal substrate binding [2] [7].

The specificity of dihydropteroate synthase inhibition results from the formation of a highly organized loop structure encompassing loop1 and loop2 subregions that create a specific binding environment for para-aminobenzoic acid [2]. Key residues including Phe33 from loop1, Pro69 from loop2, Lys220, and Phe189 combine to form the para-aminobenzoic acid binding pocket [2]. The carboxylate moiety of para-aminobenzoic acid is accommodated by Ser221 and the helix dipole of helix alpha-Loop7 [2].

PropertyValue
Target EnzymeDihydropteroate synthase
MechanismCompetitive inhibition
Natural Substratepara-aminobenzoic acid
Binding Sitepara-aminobenzoic acid pocket
Structural RequirementSulfonamide moiety

The catalytic mechanism involves an SN1 reaction pathway through formation of a cationic pterin intermediate [2]. The pterin-binding pocket stabilizes resonance forms that relocate the positive charge away from the primary carbocation toward the N3/2-amino and N8 nitrogen atoms through ionic interactions or proton abstraction [2]. This electrophilic dihydropterin intermediate subsequently reacts with incoming para-aminobenzoic acid via nucleophilic conjugate addition [2].

Sulfaproxyline disrupts this essential metabolic pathway by preventing the formation of dihydrofolate, which is subsequently reduced to tetrahydrofolate by dihydrofolate reductase [3] [5]. Tetrahydrofolate derivatives serve as one-carbon donors essential for purine synthesis and thymidine formation, making them indispensable for bacterial DNA synthesis and cell division [3] [5].

Spectrum of Activity: Gram-Positive versus Gram-Negative Bacterial Susceptibility

Sulfaproxyline demonstrates broad-spectrum antibacterial activity with particular efficacy against gram-positive bacteria and selective activity against certain gram-negative species [3] [8]. The differential susceptibility patterns reflect variations in bacterial cell wall structure, drug penetration mechanisms, and intrinsic resistance determinants across different bacterial groups.

Gram-positive bacteria, including Staphylococcus aureus and Streptococcus species, exhibit high susceptibility to sulfaproxyline due to their relatively permeable cell wall structure that facilitates drug penetration [3] [8]. The absence of an outer membrane in gram-positive bacteria allows more efficient access of sulfaproxyline to its intracellular target, dihydropteroate synthase [3].

Bacterial GroupActivity LevelRepresentative Species
Gram-positiveHigh sensitivityStaphylococcus aureus, Streptococcus species
Gram-negativeModerate sensitivityEscherichia coli, Klebsiella species
Intrinsically resistantNo activityPseudomonas aeruginosa, Serratia species

Gram-negative bacteria display variable susceptibility to sulfaproxyline, with some species such as Escherichia coli, Klebsiella species, Salmonella species, and Enterobacter showing moderate sensitivity [3] [8]. The double membrane structure of gram-negative bacteria, particularly the outer membrane with its lipopolysaccharide layer, can impede drug penetration and reduce the effective concentration reaching the target enzyme [3].

Certain gram-negative bacteria demonstrate intrinsic resistance to sulfaproxyline and other sulfonamides. Pseudomonas aeruginosa and Serratia species exhibit inherent resistance mechanisms that render them insensitive to sulfonamide therapy [3]. This resistance may result from efflux pump systems, alternative metabolic pathways, or structural variations in dihydropteroate synthase that reduce drug binding affinity [3].

The bacteriostatic nature of sulfaproxyline action means that bacterial killing depends on the host immune system to eliminate growth-arrested bacteria [8] [3]. This characteristic distinguishes sulfonamides from bactericidal antibiotics and influences their clinical application in immunocompromised patients where bactericidal activity may be preferred [8].

Cross-resistance among sulfonamides is considered complete, meaning that bacterial resistance to one sulfonamide typically confers resistance to all members of this drug class [8] [9]. This cross-resistance pattern results from the shared mechanism of action targeting dihydropteroate synthase and similar structural requirements for antibacterial activity [8].

Pharmacokinetic Profiling: Absorption, Distribution, and Metabolic Pathways

Sulfaproxyline exhibits pharmacokinetic properties characteristic of the sulfonamide class, with rapid oral absorption, extensive tissue distribution, and elimination primarily through renal excretion following hepatic metabolism [4] [10]. The pharmacokinetic profile influences dosing regimens, tissue penetration, and the duration of antibacterial effect.

Absorption Characteristics

Oral absorption of sulfaproxyline follows the typical pattern observed for sulfonamides, with bioavailability ranging from 85-90% following oral administration [4] [11]. The drug is rapidly absorbed from the gastrointestinal tract, with peak plasma concentrations typically achieved within 1-4 hours post-administration [4] [12]. The high bioavailability reflects efficient absorption across intestinal membranes, facilitated by the drug's moderate lipophilicity and molecular size [11] [12].

ParameterValue Range
Bioavailability85-90%
Time to peak1-4 hours
Protein binding~70%
Primary eliminationRenal excretion

Factors influencing absorption include gastric pH, gastrointestinal motility, and the presence of food [11] [12]. The drug's chemical stability in acidic conditions allows for consistent absorption across varying gastric pH levels [13]. First-pass metabolism is limited, contributing to the high bioavailability observed with oral administration [14].

Distribution and Tissue Penetration

Following absorption, sulfaproxyline distributes extensively throughout body tissues and fluids [15] [16]. Protein binding to albumin accounts for approximately 70% of circulating drug, similar to other sulfonamides [4] [15]. The moderate volume of distribution allows therapeutic concentrations to be achieved in various tissue compartments including pleural, peritoneal, synovial, and ocular fluids [8] [15].

Distribution into cerebrospinal fluid occurs readily, particularly in the presence of meningeal inflammation, although sulfonamides are no longer used for treating central nervous system infections due to availability of more effective alternatives [8] [15]. The drug crosses placental barriers and is distributed into breast milk, requiring consideration during pregnancy and lactation [15].

Metabolic Pathways

The primary metabolic pathway for sulfaproxyline involves N4-acetylation mediated by arylamine N-acetyltransferase enzymes [4] [17]. This phase II conjugation reaction occurs predominantly in the liver and produces N4-acetyl sulfaproxyline as the major metabolite [4] [18]. The acetylation reaction exhibits genetic polymorphism, with individuals classified as either fast or slow acetylators based on enzyme activity levels [17] [18].

Secondary metabolic pathways include oxidation reactions catalyzed by cytochrome P450 enzymes, particularly CYP2C9 [4]. Oxidation can occur at the C5 and N4 positions, potentially generating hydroxylamine metabolites that may contribute to toxicity [4] [17]. Minor conjugation reactions including glucuronidation represent additional elimination pathways [4].

Metabolic PathwayEnzyme SystemClinical Significance
N4-acetylationN-acetyltransferasePrimary elimination route
OxidationCYP2C9Minor pathway, potential toxicity
GlucuronidationUGT enzymesAdditional conjugation

The acetylated metabolite possesses reduced antimicrobial activity compared to the parent compound but demonstrates higher renal clearance, facilitating elimination [19] [20]. Genetic variations in N-acetyltransferase activity can influence drug clearance rates and may contribute to interindividual variability in therapeutic response [17] [18].

Elimination and Clearance

Renal elimination represents the primary route for sulfaproxyline clearance, with approximately 84.5% of an administered dose recovered in urine within 72 hours [4] [21]. The elimination process involves glomerular filtration followed by partial tubular reabsorption, with approximately 70% of filtered drug undergoing reabsorption [10] [21]. Active tubular secretion may also contribute to renal clearance [21].

The elimination half-life varies among individuals but typically ranges from 8-12 hours for most sulfonamides [10] [4]. Renal clearance mechanisms are influenced by urine pH, with acidic conditions promoting reabsorption of the unionized drug and alkaline conditions enhancing elimination [21] [22].

Resistance Mechanisms: Sulfonamide-Inactivating Enzymes and Target Mutations

Bacterial resistance to sulfaproxyline develops through multiple mechanisms including chromosomal mutations in the target enzyme dihydropteroate synthase, acquisition of resistance genes encoding alternative enzymes, and expression of drug-inactivating systems [23] [24]. Understanding these resistance mechanisms is crucial for optimizing therapeutic strategies and developing next-generation antimicrobials.

Chromosomal Target Mutations

Mutations in the folP gene encoding dihydropteroate synthase represent a primary mechanism of sulfaproxyline resistance [25] [26]. Clinical isolates frequently harbor specific amino acid substitutions that reduce drug binding affinity while maintaining enzyme function for the natural substrate para-aminobenzoic acid [25] [27]. Common resistance mutations include Ala437Gly, Ser581Gly, and Arg228Ser substitutions that alter the para-aminobenzoic acid binding pocket [25] [26].

The Ala437Gly mutation appears to be among the first selected under drug pressure, providing moderate resistance with approximately 10-fold increase in inhibition constant [25]. Additional mutations such as Ser581Gly demonstrate synergistic effects when combined with primary mutations, resulting in progressive increases in resistance levels [25] [27]. The accumulation of multiple mutations can achieve resistance levels exceeding 800-fold compared to wild-type enzymes [25] [27].

Mutation TypeLocationResistance LevelClinical Significance
Primary mutationsActive siteModerate (10-fold)First selected
Secondary mutationsBinding pocketHigh (100-fold)Additive effects
Multiple mutationsVarious sitesExtreme (>800-fold)Clinical failure

Structural analysis reveals that resistance mutations selectively disfavor sulfonamide binding by creating steric hindrance for drug moieties not present in the natural substrate [28] [29]. The mutations appear to block outer ring components of sulfonamides while preserving binding capacity for para-aminobenzoic acid [28].

Plasmid-Mediated Resistance

Acquisition of sul genes represents an alternative resistance mechanism that provides high-level sulfaproxyline resistance through expression of drug-insensitive dihydropteroate synthase variants [23] [7]. The most common sul genes include sul1, sul2, and sul3, which encode divergent enzymes that maintain catalytic activity while resisting sulfonamide inhibition [23] [7].

Sul enzymes exhibit substantial reorganization of their para-aminobenzoic acid interaction region compared to wild-type dihydropteroate synthase [23] [7]. A conserved Phe-Gly sequence enables these enzymes to discriminate against sulfonamides while retaining para-aminobenzoic acid binding capacity [23] [7]. The phenylalanine residue creates steric clash with sulfonamide groups and their N-acylation components [23].

Experimental evolution studies demonstrate that chromosomal dihydropteroate synthase can acquire sulfonamide resistance through insertion of Phe-Gly sequences that recapitulate the molecular mechanism observed in Sul enzymes [23]. This finding suggests that similar resistance mechanisms can evolve independently through different genetic routes [23].

Enzymatic Inactivation Mechanisms

Sulfonamide-inactivating enzymes represent additional resistance mechanisms that directly modify drug structure to eliminate antibacterial activity [30]. These enzymes catalyze hydrolysis or modification of the sulfonamide moiety, preventing interaction with the target dihydropteroate synthase [30].

N-acetyltransferases can contribute to resistance by rapidly acetylating sulfonamides, although this mechanism typically provides only modest resistance levels since acetylated metabolites retain some antimicrobial activity [17] [18]. More significant inactivation occurs through sulfonamide-specific hydrolases that cleave the drug molecule [30].

Alternative Metabolic Pathways

Some resistant bacteria develop alternative folate biosynthesis pathways that bypass the dihydropteroate synthase step targeted by sulfaproxyline [3] [5]. These bacteria may upregulate salvage pathways for obtaining folate from environmental sources or express alternative enzymes that can substitute for dihydropteroate synthase function [5].

Overproduction of para-aminobenzoic acid represents another resistance strategy where bacteria synthesize excess substrate to overwhelm competitive inhibition by sulfonamides [31] [8]. This mechanism requires significant metabolic resources but can provide effective resistance under selective pressure [31].

XLogP3

2.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

334.09872823 g/mol

Monoisotopic Mass

334.09872823 g/mol

Heavy Atom Count

23

UNII

YR841R53VW

Pharmacology

Sulfaproxyline is a sulfonamide antibiotic used in the treatment of urinary tract infections.

Other CAS

116-42-7

Wikipedia

Sulfaproxyline

Dates

Last modified: 08-15-2023

Explore Compound Types